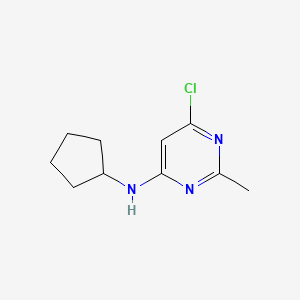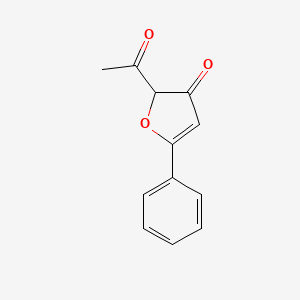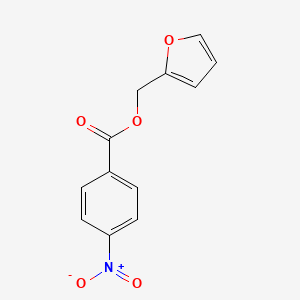![molecular formula C19H22N6O5 B12912696 3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine CAS No. 918803-33-5](/img/structure/B12912696.png)
3'-Deoxy-3'-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes This compound is structurally characterized by the absence of a hydroxyl group at the 3’ position of the ribose sugar, replaced by a hydrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine typically involves the following steps:
Starting Material: Adenosine is used as the starting material.
Deoxygenation: The 3’ hydroxyl group of adenosine is removed through a deoxygenation reaction, often using reagents like hydrogen iodide (HI) or triphenylphosphine (PPh3) in the presence of a radical initiator.
Amidation: The resulting 3’-deoxyadenosine is then subjected to an amidation reaction with (2S)-2-hydroxy-3-phenylpropanoic acid. This step typically requires coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as using engineered microbial strains capable of producing 3’-deoxyadenosine, followed by chemical modification to introduce the (2S)-2-hydroxy-3-phenylpropanoyl group. This method can be more cost-effective and environmentally friendly compared to purely chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3’-deoxy-3’-{[(2S)-2-oxo-3-phenylpropanoyl]amino}adenosine.
Reduction: Formation of 3’-deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropyl]amino}adenosine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting nucleic acid synthesis, making it a potential tool for genetic research.
Medicine: Investigated for its potential anticancer properties due to its ability to interfere with DNA and RNA synthesis.
Industry: Utilized in the development of novel pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the 3’ hydroxyl group, it prevents the formation of phosphodiester bonds, thereby halting the elongation of DNA or RNA chains. This property is particularly useful in cancer research, where it can inhibit the proliferation of rapidly dividing cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cordycepin (3’-Deoxyadenosine): Similar in structure but lacks the (2S)-2-hydroxy-3-phenylpropanoyl group.
3’-Amino-3’-deoxyadenosine: Contains an amino group instead of the hydroxyl group at the 3’ position.
2’-Deoxyadenosine: Lacks the hydroxyl group at the 2’ position instead of the 3’ position.
Uniqueness
3’-Deoxy-3’-{[(2S)-2-hydroxy-3-phenylpropanoyl]amino}adenosine is unique due to the presence of the (2S)-2-hydroxy-3-phenylpropanoyl group, which imparts distinct biochemical properties and potential therapeutic applications. This modification enhances its ability to interact with specific molecular targets and pathways, making it a valuable compound in scientific research and drug development.
Eigenschaften
CAS-Nummer |
918803-33-5 |
|---|---|
Molekularformel |
C19H22N6O5 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-hydroxy-3-phenylpropanamide |
InChI |
InChI=1S/C19H22N6O5/c20-16-14-17(22-8-21-16)25(9-23-14)19-15(28)13(12(7-26)30-19)24-18(29)11(27)6-10-4-2-1-3-5-10/h1-5,8-9,11-13,15,19,26-28H,6-7H2,(H,24,29)(H2,20,21,22)/t11-,12+,13+,15+,19+/m0/s1 |
InChI-Schlüssel |
SWFXLUUFCCZLAK-YCOMJZELSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Isoxazolecarboxamide, 5-[[(3-bromophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12912646.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)

![3,4,5-Tris[4-(methanesulfonyl)phenyl]-4H-1,2,4-triazole](/img/structure/B12912665.png)




